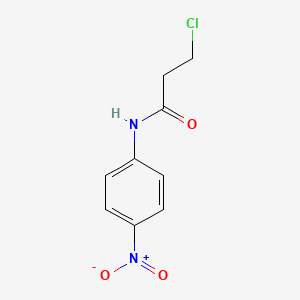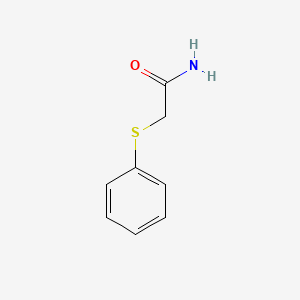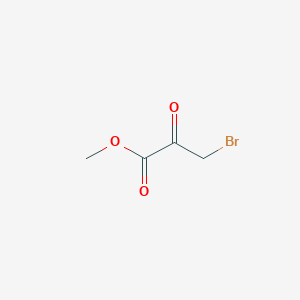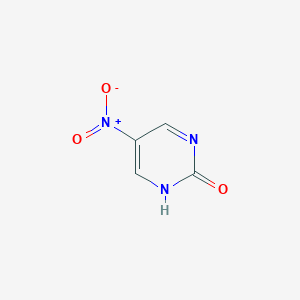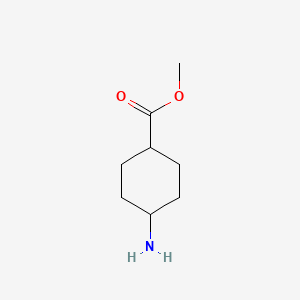
Methyl 4-aminocyclohexanecarboxylate
Übersicht
Beschreibung
“Methyl 4-aminocyclohexanecarboxylate” is a compound with the molecular formula C8H15NO2 . It is also known by other names such as “methyl 4-aminocyclohexane-1-carboxylate” and “trans-Methyl-4-aMinocyclohexanecarboxylate” among others . It is generally used as an intermediate in pharmaceutical and chemical research .
Molecular Structure Analysis
The molecular weight of “Methyl 4-aminocyclohexanecarboxylate” is 157.21 g/mol . The IUPAC name is “methyl 4-aminocyclohexane-1-carboxylate” and it has the InChI code "InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3" .Physical And Chemical Properties Analysis
“Methyl 4-aminocyclohexanecarboxylate” has a molecular weight of 157.21 g/mol . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
“Methyl 4-aminocyclohexanecarboxylate”, also known as “Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride”, is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 . It appears as a white to almost white powder or crystal .
This compound is generally used as an intermediate in pharmaceutical and chemical research . It’s soluble in water, and it’s recommended to be stored in a cool, dry place in a tightly closed container .
Safety And Hazards
When handling “Methyl 4-aminocyclohexanecarboxylate”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a cool, well-ventilated place .
Eigenschaften
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

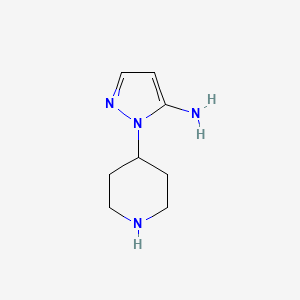
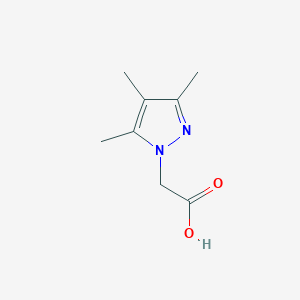
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
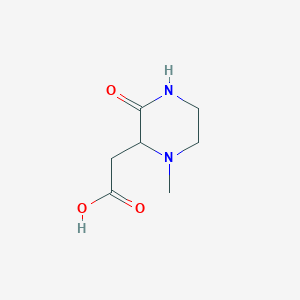
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)
